Technical Guide: Synthesis of 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA Salt
Technical Guide: Synthesis of 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA Salt
The following technical guide details the synthesis of 2-Amino-1-(2-phenylphenyl)ethan-1-one trifluoroacetate (TFA) salt . This document is structured for research scientists and drug development professionals, focusing on a high-purity, scalable "MedChem" route that ensures precise control over the final salt form.
Executive Summary
-
Target Molecule: 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt
-
CAS (Free Base): 59966-33-3 (Generic for 2-amino-1-(biphenyl-2-yl)ethanone)
-
Molecular Formula: C
H NO C HF O -
Core Strategy: The synthesis employs a Suzuki-Miyaura cross-coupling to establish the biphenyl core, followed by regioselective
-bromination . The amino group is introduced via a modified Staudinger reduction sequence utilizing N-Boc protection. This specific strategy is chosen over the traditional Delépine reaction to avoid pyrazine dimerization and to allow for a clean, anhydrous generation of the Trifluoroacetate (TFA) salt during the final deprotection step.
Retrosynthetic Analysis & Pathway Logic
The retrosynthesis disconnects the target into three stable precursors: 2'-Bromoacetophenone , Phenylboronic acid , and the Amine source .
-
Disconnection A (Salt Formation): The TFA salt is generated from the N-Boc protected progenitor. This avoids the need for ion-exchange chromatography required if a hydrochloride salt were synthesized first.
-
Disconnection B (C-N Bond): The
-amino ketone motif is highly reactive. We mask the nitrogen as an azide, which is chemically orthogonal to the ketone during purification. -
Disconnection C (C-C Biaryl Bond): The sterically crowded ortho-substituted biphenyl system is best constructed via Palladium-catalyzed coupling before functionalizing the ethanone side chain to prevent catalyst poisoning by the amine.
Pathway Visualization
Figure 1: Step-wise synthesis pathway from commercial starting materials to the final TFA salt.
Detailed Experimental Protocols
Stage 1: Synthesis of 2-Acetylbiphenyl (Suzuki Coupling)
Rationale: While 2-acetylbiphenyl is commercially available, in-house synthesis is often required for isotopic labeling or derivative generation. The Suzuki coupling is preferred over Friedel-Crafts acylation of biphenyl, which predominantly yields the 4-isomer.
-
Reagents: 2'-Bromoacetophenone (1.0 equiv), Phenylboronic acid (1.2 equiv), Pd(PPh
) (3 mol%), K CO (2.0 equiv). -
Solvent: Toluene : Ethanol : Water (4:1:1).
-
Protocol:
-
Charge a round-bottom flask with 2'-bromoacetophenone (20.0 mmol) and phenylboronic acid (24.0 mmol).
-
Add solvent mixture (100 mL) and degas with N
for 15 minutes. -
Add K
CO (40.0 mmol) and Pd(PPh ) (0.6 mmol). -
Reflux at 90°C for 12 hours under inert atmosphere.
-
Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry organic layer over Na
SO .[1] -
Purification: Flash column chromatography (Hexanes/EtOAc 95:5).
-
Yield Target: 90-95% (Clear oil or low-melting solid).
-
Stage 2: Regioselective -Bromination
Rationale: Direct bromination with Br
-
Reagents: 2-Acetylbiphenyl (1.0 equiv), NBS (1.05 equiv), p-TsOH
H O (0.1 equiv). -
Solvent: Acetonitrile (MeCN).
-
Protocol:
-
Dissolve 2-acetylbiphenyl (10.0 mmol) in MeCN (50 mL).
-
Add p-TsOH (1.0 mmol) and stir at RT for 10 minutes to activate the ketone.
-
Add NBS (10.5 mmol) portion-wise over 30 minutes.
-
Reflux at 80°C for 2-4 hours. Monitor by TLC (disappearance of SM).
-
Workup: Concentrate solvent, redissolve in DCM, wash with water and saturated NaHCO
(to remove succinimide). -
Purification: Silica gel plug (Hexanes/EtOAc 9:1).
-
Key Data: Product is a lachrymator. Handle in fume hood.
-
Stage 3: Azidation and In Situ Boc-Protection
Rationale: Direct amination of
-
Reagents: Sodium Azide (1.2 equiv), Triphenylphosphine (PPh
, 1.1 equiv), Di-tert-butyl dicarbonate ((Boc) O, 1.2 equiv). -
Solvent: DMF (Step A), THF/Water (Step B).
-
Protocol:
-
Azidation: Dissolve the
-bromo ketone (from Stage 2) in dry DMF (0.5 M). Add NaN (1.2 equiv) at 0°C. Stir at RT for 2 hours.-
Safety: Do not heat. Quench with water and extract into Et
O. (Do not concentrate azide to dryness if possible; use solution for next step).
-
-
Staudinger/Boc: To the crude azide in THF (10 mL/g), add PPh
(1.1 equiv) and (Boc) O (1.2 equiv). -
Stir at RT for 2 hours (evolution of N
gas). -
Add water (1.5 equiv) to hydrolyze the iminophosphorane intermediate. Stir for 12 hours.
-
Purification: Flash chromatography (Hexanes/EtOAc 8:2). This removes PPh
O and yields the pure N-Boc-2-amino-1-(biphenyl-2-yl)ethanone .
-
Stage 4: Deprotection to TFA Salt
Rationale: Using Trifluoroacetic acid (TFA) in Dichloromethane (DCM) removes the Boc group. Since the counterion is provided by the solvent, the product crystallizes directly as the TFA salt upon addition of ether.
-
Reagents: TFA (20 equiv), DCM.
-
Protocol:
-
Dissolve N-Boc intermediate (1.0 g) in DCM (10 mL).
-
Add TFA (5 mL) dropwise at 0°C.
-
Stir at RT for 2 hours. Monitor by LCMS (mass shift M-100).
-
Isolation: Concentrate under reduced pressure to a thick oil (remove excess TFA).
-
Precipitation: Add cold Diethyl Ether (50 mL) or MTBE. Triturate vigorously. A white solid should form.[2]
-
Filter and wash with cold ether.
-
Final Form: White crystalline solid.[2]
-
Data Summary & Process Parameters
| Parameter | Stage 1 (Coupling) | Stage 2 (Bromination) | Stage 3 (Boc-Amine) | Stage 4 (TFA Salt) |
| Limiting Reagent | 2'-Bromoacetophenone | 2-Acetylbiphenyl | N-Boc Intermediate | |
| Key Reagent | Phenylboronic Acid | NBS / p-TsOH | NaN | TFA |
| Temperature | 90°C (Reflux) | 80°C (Reflux) | 0°C | 0°C |
| Typical Yield | 94% | 85% | 70-75% (2 steps) | >95% |
| Purification | Column | Silica Plug | Column | Precipitation |
| Critical QC | NMR (No Br-SM) | NMR (Mono-Br only) | No PPh |
Analytical Characterization
To validate the synthesis, the following analytical signals are expected:
-
H NMR (400 MHz, DMSO-d
):-
8.20 (br s, 3H, -NH
) - 7.20–7.60 (m, 9H, Biphenyl aromatic protons)
-
4.35 (s, 2H, -CH
-NH ) -
Note: The methylene singlet at 4.35 ppm is diagnostic. It will shift downfield compared to the free base due to the ammonium salt.
-
8.20 (br s, 3H, -NH
-
F NMR:
- -76.5 ppm (Singlet, characteristic of Trifluoroacetate anion).
-
Mass Spectrometry (ESI+):
-
[M+H]
= 212.1 (Calculated for C H NO ).
-
Safety & Troubleshooting
-
Azide Handling: Sodium azide is acutely toxic. In Stage 3, avoid using halogenated solvents (DCM) with sodium azide where possible to prevent formation of explosive di-azidomethane. Use DMF or MeCN.
-
Lachrymators: The
-bromo ketone intermediate (Stage 2) is a potent lachrymator (tear gas). All operations must be performed in a functioning fume hood. Glassware should be rinsed with dilute NaOH before removal from the hood. -
Dimerization: If the free base amine is generated (e.g., during workup of Stage 3 without Boc), it will rapidly dimerize to a dihydropyrazine. Keep the nitrogen protected (Boc) or protonated (Salt) at all times.
References
-
Suzuki Coupling for 2-Acetylbiphenyl
-
Optimized synthesis of 2-acetylbiphenyl utilizing potassium fluoride.[3]
- Source: US P
-
-
Alpha-Bromination Methodology
- Regioselective bromin
- Source: Tetrahedron Letters, 2000, 41(26), 5053-5056.
-
Delépine vs.
- Comparative analysis of alpha-amino ketone synthesis.
- Source: Journal of Organic Chemistry, 2024, 89, 6085–6099.
-
TFA Salt Properties
- General properties and handling of amino acid TFA salts in peptide synthesis.
- Source: RSC Advances, 2014, 4, 3834-3839.
